2-Bromo-5-fluoro-3-nitroaniline

Suzuki-Miyaura coupling Pd catalysis Heterocycle synthesis

采购2-溴-5-氟-3-硝基苯胺(CAS 1805555-66-1)可确保Suzuki-Miyaura和Buchwald-Hartwig偶联反应中的位点选择性。其独特的2-溴-5-氟-3-硝基取代模式(区别于异构体CAS 1309832-49-2)可实现正交衍生化,是构建激酶抑制剂和糖基化调节剂的关键。高纯度(≥98%)保证可靠的合成结果。

Molecular Formula C6H4BrFN2O2
Molecular Weight 235.01 g/mol
Cat. No. B13933640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-fluoro-3-nitroaniline
Molecular FormulaC6H4BrFN2O2
Molecular Weight235.01 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1N)Br)[N+](=O)[O-])F
InChIInChI=1S/C6H4BrFN2O2/c7-6-4(9)1-3(8)2-5(6)10(11)12/h1-2H,9H2
InChIKeyLEBHNBCBXHNQRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-fluoro-3-nitroaniline: A Triply-Substituted Building Block for Medicinal Chemistry and Advanced Synthesis


2-Bromo-5-fluoro-3-nitroaniline (CAS 1805555-66-1, molecular formula C₆H₄BrFN₂O₂, MW 235.01) is a densely functionalized aromatic amine featuring a 1,2,3,5-tetrasubstituted benzene core bearing bromo, fluoro, nitro, and amino groups . The compound exists in isomeric relationship with 2-bromo-3-fluoro-5-nitroaniline (CAS 1309832-49-2), distinguished by the relative positioning of fluorine (C5 vs. C3) and nitro (C3 vs. C5) substituents—a regioisomeric difference that critically determines distinct cross-coupling reactivity and electronic properties . Its primary utility lies as a synthetic intermediate for constructing kinase-targeting pyrimidinediamine scaffolds and α-dystroglycan glycosylation modulators [1].

Why Generic Substitution Fails for 2-Bromo-5-fluoro-3-nitroaniline: Regioisomerism and Cross-Coupling Orthogonality


Within the halogenated nitroaniline class, generic substitution is contraindicated by both regioisomeric specificity and orthogonality requirements in cross-coupling. The 2-bromo-5-fluoro-3-nitro substitution pattern (vs. the 3-fluoro-5-nitro regioisomer) positions bromine ortho to the aniline amino group, enabling intramolecular cyclization pathways or Pd-catalyzed C–N coupling that are geometrically inaccessible in the 3-fluoro analog . Simultaneously, the C5 fluorine is para to the amino group and meta to both bromine and nitro groups—a unique electronic arrangement that renders bromine more susceptible to oxidative addition in Suzuki-Miyaura couplings than in the 4-bromo or 3-bromo regioisomers [1]. Procurement of an incorrect regioisomer (e.g., 2-bromo-3-fluoro-5-nitroaniline, CAS 1309832-49-2) will result in divergent Pd-catalyzed site-selectivity and altered electronic properties of the resulting coupling products [2], making simple analog substitution a high-risk strategy for synthetic reliability.

2-Bromo-5-fluoro-3-nitroaniline: Quantitative Differentiation Evidence vs. Regioisomers and Non-Fluorinated Analogs


Pd-Catalyzed Suzuki-Miyaura Coupling Yield: 2-Bromo-5-fluoro-3-nitroaniline vs. 3-Bromo-5-fluoroaniline

2-Bromo-5-fluoro-3-nitroaniline (CAS 1805555-66-1) demonstrates enhanced Pd-catalyzed Suzuki-Miyaura coupling efficiency relative to non-nitro-containing bromofluoroaniline analogs. The electron-withdrawing nitro group at C3 activates the ortho C–Br bond toward oxidative addition, accelerating the rate-determining step of the catalytic cycle . In model Suzuki-Miyaura couplings with phenylboronic acid under Pd(PPh₃)₄/K₂CO₃ in dioxane/water at 80°C, 2-bromo-5-fluoro-3-nitroaniline typically achieves >85% conversion within 2 hours, whereas 3-bromo-5-fluoroaniline (CAS 1003-99-2) requires 6–8 hours for equivalent conversion .

Suzuki-Miyaura coupling Pd catalysis Heterocycle synthesis

Hammett Substituent Constant (σₚ) of 5-Fluoro vs. 3-Fluoro Substitution Pattern

The para-fluoro substituent in 2-bromo-5-fluoro-3-nitroaniline exhibits a Hammett σₚ constant of +0.06, indicating minimal resonance donation to the aniline nitrogen [1]. In contrast, the meta-fluoro arrangement in 2-bromo-3-fluoro-5-nitroaniline (CAS 1309832-49-2) employs a σₘ constant of +0.34—nearly six-fold stronger electron-withdrawing character [2]. This electronic divergence translates into distinct amine basicity: the 5-fluoro substitution yields a predicted conjugate acid pKₐ of approximately 2.3–2.5, whereas the 3-fluoro regioisomer displays a more depressed pKₐ of approximately 1.8–2.0 [3].

Linear free energy relationship SAR Electronic effects

Topological Polar Surface Area (TPSA): 2-Bromo-5-fluoro-3-nitroaniline vs. 3-Nitroaniline

2-Bromo-5-fluoro-3-nitroaniline exhibits a computed topological polar surface area (TPSA) of 71.8 Ų [1]. In comparison, the non-halogenated parent scaffold 3-nitroaniline displays a TPSA of 71.8 Ų (identical TPSA) but possesses a calculated XLogP of 1.1–1.3, versus 1.9 for the bromofluoro derivative [2]. The increased lipophilicity (ΔlogP ≈ 0.6–0.8) derived from bromine and fluorine substitution enhances membrane permeability while maintaining TPSA below the 140 Ų threshold for oral bioavailability per Lipinski guidelines [3].

Drug-likeness Permeability Physicochemical properties

Optimal Procurement and Research Applications for 2-Bromo-5-fluoro-3-nitroaniline


Synthesis of Pyrimidinediamine-Based Protein Kinase C Inhibitors

2-Bromo-5-fluoro-3-nitroaniline serves as the key aniline coupling partner in Pd-catalyzed C–N bond formation with 2,4-dichloropyrimidine scaffolds, generating pyrimidinediamine intermediates for PKC inhibitor development [1]. The para-fluoro substituent (Hammett σₚ = +0.06) preserves sufficient amine nucleophilicity for efficient Buchwald-Hartwig amination while the ortho-bromo group remains available for subsequent Suzuki-Miyaura diversification . This orthogonal reactivity—where bromine couples preferentially under Suzuki conditions and the aniline nitrogen under Buchwald-Hartwig conditions—enables sequential derivatization without protecting group manipulation [2].

α-Dystroglycan Glycosylation Modulators for Muscular Dystrophy Research

The compound has been specifically cited as a building block for preparing small molecules that enhance functional O-mannosylation of α-dystroglycan (α-DG), a post-translational modification whose deficiency is causally linked to congenital muscular dystrophies and cancer progression [1]. The 2-bromo-5-fluoro-3-nitro substitution pattern is critical for achieving the precise electronic and steric profile required for binding to glycosyltransferase active sites or allosteric regulatory pockets .

Orthogonal C–Br / C–NO₂ Sequential Derivatization for Heterocycle Construction

The nitro group at C3 can be selectively reduced to an amino group (e.g., using SnCl₂/HCl or H₂/Pd-C) without affecting the C5 fluoro or C2 bromo substituents [1], yielding 2-bromo-5-fluoro-1,3-phenylenediamine. This diamine intermediate enables condensation with α-diketones or β-ketoesters to construct benzimidazole or quinoxaline heterocycles while retaining bromine for late-stage cross-coupling diversification . This chemoselective reduction pathway is not available with the 3-fluoro-5-nitro regioisomer due to altered electronic distribution at the nitro group [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-5-fluoro-3-nitroaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.